4-[(7-Methyl-2-phenyl-1H-indol-5-yl)amino]pent-3-en-2-one
Description
(E)-4-[(7-methyl-2-phenyl-1H-indol-5-yl)amino]-3-penten-2-one is a synthetic organic compound that belongs to the class of indole derivatives Indole derivatives are known for their diverse biological activities and are widely studied in medicinal chemistry
Properties
Molecular Formula |
C20H20N2O |
|---|---|
Molecular Weight |
304.4 g/mol |
IUPAC Name |
(E)-4-[(7-methyl-2-phenyl-1H-indol-5-yl)amino]pent-3-en-2-one |
InChI |
InChI=1S/C20H20N2O/c1-13-9-18(21-14(2)10-15(3)23)11-17-12-19(22-20(13)17)16-7-5-4-6-8-16/h4-12,21-22H,1-3H3/b14-10+ |
InChI Key |
BECJLSVYGPYISG-GXDHUFHOSA-N |
Isomeric SMILES |
CC1=CC(=CC2=C1NC(=C2)C3=CC=CC=C3)N/C(=C/C(=O)C)/C |
Canonical SMILES |
CC1=CC(=CC2=C1NC(=C2)C3=CC=CC=C3)NC(=CC(=O)C)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-4-[(7-methyl-2-phenyl-1H-indol-5-yl)amino]-3-penten-2-one typically involves the following steps:
Formation of the Indole Core: The indole core can be synthesized through the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Substitution Reactions: The methyl and phenyl groups are introduced through substitution reactions, often using Grignard reagents or organolithium compounds.
Formation of the Pentenone Moiety: The pentenone moiety is introduced through a condensation reaction, such as the Knoevenagel condensation, where an aldehyde reacts with a compound containing an active methylene group in the presence of a base.
Industrial Production Methods
Industrial production of (E)-4-[(7-methyl-2-phenyl-1H-indol-5-yl)amino]-3-penten-2-one may involve large-scale batch or continuous flow processes. These methods ensure high yield and purity of the compound, often utilizing automated systems for precise control of reaction conditions.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, where the amino group or the indole ring is oxidized to form various products.
Reduction: Reduction reactions can convert the carbonyl group in the pentenone moiety to an alcohol.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like halides, amines, or thiols can be used under basic or acidic conditions.
Major Products
Oxidation: Products may include nitroso or nitro derivatives.
Reduction: Alcohol derivatives of the original compound.
Substitution: Various substituted indole derivatives depending on the nucleophile used.
Scientific Research Applications
(E)-4-[(7-methyl-2-phenyl-1H-indol-5-yl)amino]-3-penten-2-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (E)-4-[(7-methyl-2-phenyl-1H-indol-5-yl)amino]-3-penten-2-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering a cascade of biochemical events. For example, it may inhibit certain enzymes involved in cancer cell proliferation, leading to cell death.
Comparison with Similar Compounds
Similar Compounds
Indole-3-carbinol: Known for its anticancer properties.
5-methoxyindole-3-acetic acid: A plant hormone with various biological activities.
Tryptophan: An essential amino acid and precursor to serotonin.
Uniqueness
(E)-4-[(7-methyl-2-phenyl-1H-indol-5-yl)amino]-3-penten-2-one is unique due to its specific structural features, such as the pentenone moiety and the substituted indole ring. These features contribute to its distinct chemical reactivity and potential biological activities, setting it apart from other indole derivatives.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
